Tirofiban hydrochloride
Descripción general
Descripción
Tirofiban Hydrochloride is a potent non-peptide, glycoprotein IIb/IIIa inhibitor . It is used to prevent blood clots or heart attacks in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .
Synthesis Analysis
Tirofiban Hydrochloride can be prepared through substitution, condensation, reduction, salification, and other reactions . The process involves reducing an intermediate I to obtain an intermediate II, performing a chlorination reaction on the intermediate II and SOCl2 in the presence of Lewis acid chloride to obtain an intermediate III, performing etherification on the intermediate III and N-butyl sulfonyl-L-tyrosine in the presence of an iodination reagent, and performing hydrogenation and salification to obtain Tirofiban Hydrochloride .Molecular Structure Analysis
The molecular formula of Tirofiban Hydrochloride is C22H36N2O5S .Chemical Reactions Analysis
Tirofiban Hydrochloride works by inhibiting the glycoprotein IIb/IIIa receptor on the surface of platelets . This receptor plays a crucial role in platelet aggregation and clot formation. By blocking this receptor, Tirofiban helps prevent the formation of blood clots .Physical And Chemical Properties Analysis
Tirofiban Hydrochloride is a white solid with a melting point of 223225 ℃ . Its molecular weight is 495.07 .Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
Tirofiban Hydrochloride is used in the treatment of patients with early neurological deterioration (END) within the first 24 hours after intravenous thrombolysis (IVT) for acute ischemic stroke .
Methods of Application or Experimental Procedures
This was a retrospective analysis of prospectively collected data of 1764 consecutive patients with acute ischemic stroke treated with IVT between January 2017 and September 2018. Patients with early neurological deterioration within the first 24 hours after IVT were treated with or without tirofiban .
Results or Outcomes
The study found that low-dose tirofiban use in patients with early neurological deterioration within the first 24 hours after IVT did not increase the risk of symptomatic intracranial hemorrhage, ICH, and mortality, it seems associated with neurological improvement at 3 months .
Application in Stroke Treatment
Specific Scientific Field
This application falls under the field of Stroke Treatment .
Summary of the Application
Tirofiban Hydrochloride is used in patients with acute ischemic stroke (AIS) who are not undergoing early recanalization treatments .
Methods of Application or Experimental Procedures
Eligible patients within 12 h from symptom onset were randomly assigned (1:1) to receive tirofiban (a loading dose of 0.4 μg/kg/min over 30 min and a maintenance dose of 0.1 μg/kg/min up to 48 h) followed by regular treatment or to receive regular treatment (aspirin at a dose of 100 mg per day for 90 days) (control) .
Results or Outcomes
The proportion of favorable functional outcomes was higher in the tirofiban group (79.1%) than that in the control group (67.8%) at 90 days . An improvement was also observed in the overall distribution of the 90-day mRS scores .
Application in Acute Coronary Syndromes (ACS)
Specific Scientific Field
This application falls under the field of Cardiology .
Summary of the Application
Tirofiban Hydrochloride is used in managing acute coronary syndromes (ACS), which encompass unstable angina and non-ST-segment elevation myocardial infarction (NSTEMI). It works by reducing the risk of coronary artery clot formation .
Methods of Application or Experimental Procedures
Tirofiban Hydrochloride is administered intravenously to patients diagnosed with ACS. It acts as a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, inhibiting platelet aggregation .
Results or Outcomes
The administration of Tirofiban Hydrochloride in ACS patients helps prevent the blood from clotting during episodes of chest pain or a heart attack. This is particularly beneficial while the patient is undergoing a procedure to treat a blocked coronary artery .
Application in Percutaneous Coronary Intervention (PCI)
Specific Scientific Field
This application falls under the field of Interventional Cardiology .
Summary of the Application
Tirofiban Hydrochloride is used in combination with heparin for patients undergoing Percutaneous Coronary Intervention (PCI), a non-surgical procedure used to treat the stenotic (narrowed) coronary arteries of the heart .
Methods of Application or Experimental Procedures
Tirofiban Hydrochloride is administered intravenously to patients undergoing PCI. It acts as a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, inhibiting platelet aggregation .
Results or Outcomes
The use of Tirofiban Hydrochloride in PCI helps prevent the blood from clotting during the procedure, reducing the risk of adverse cardiovascular events .
Application in Acute Coronary Syndrome
Specific Scientific Field
This application falls under the field of Cardiology .
Summary of the Application
Tirofiban Hydrochloride is indicated to reduce the rate of thrombotic cardiovascular events (combined endpoint of death, myocardial infarction, or refractory ischemia/repeat cardiac procedure) in people with non-ST elevation acute coronary syndrome .
Methods of Application or Experimental Procedures
Tirofiban Hydrochloride is administered intravenously. It is a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, and inhibits platelet aggregation .
Results or Outcomes
Tirofiban Hydrochloride prevents the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery .
Application in Prevention of Cardiovascular Events
Specific Scientific Field
This application falls under the field of Cardiovascular Medicine .
Summary of the Application
Tirofiban Hydrochloride is used for the prevention of cardiovascular events. It is used in combination with heparin .
Methods of Application or Experimental Procedures
Tirofiban Hydrochloride is administered intravenously in combination with heparin .
Results or Outcomes
Tirofiban Hydrochloride helps in reducing the risk of cardiovascular events such as death, myocardial infarction, or refractory ischemia/repeat cardiac procedure .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAPJPFZPHHBC-FGJQBABTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048635 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tirofiban hydrochloride | |
CAS RN |
150915-40-5 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.